molecular formula C16H12Cl2N4O2 B286697 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Cat. No. B286697
M. Wt: 363.2 g/mol
InChI Key: MTRIXOIUQOHIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPP belongs to the class of pyridazinone derivatives and is known to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs). 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been shown to modulate the expression of various genes involved in inflammation and fibrosis.
Biochemical and Physiological Effects
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the activity of COX-2 and LOX, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been found to reduce the proliferation and migration of cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It also possesses anti-fibrotic properties by inhibiting the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure and can be easily characterized using various spectroscopic techniques. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to exhibit low toxicity in animal studies. However, one of the limitations of using 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for research include investigating the pharmacokinetics and pharmacodynamics of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, optimizing its chemical structure to improve its bioavailability and potency, and conducting clinical trials to evaluate its safety and efficacy in humans. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone also has potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of novel nanomaterials.

Synthesis Methods

The synthesis of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone involves a multistep process that starts with the reaction of 3,5-dimethylphenol and 2-chloro-6-(chloromethyl)pyridine to form 2-(3,5-dimethylphenoxy)-6-(chloromethyl)pyridine. This intermediate is then reacted with 4-amino-2-chloropyrimidine to form 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone. The purity of the final compound is achieved through recrystallization and chromatography techniques.

Scientific Research Applications

4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-fibrotic activities. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been shown to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H12Cl2N4O2

Molecular Weight

363.2 g/mol

IUPAC Name

4,5-dichloro-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C16H12Cl2N4O2/c1-9-3-10(2)5-11(4-9)24-14-6-13(19-8-20-14)22-16(23)15(18)12(17)7-21-22/h3-8H,1-2H3

InChI Key

MTRIXOIUQOHIQP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)C

Origin of Product

United States

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